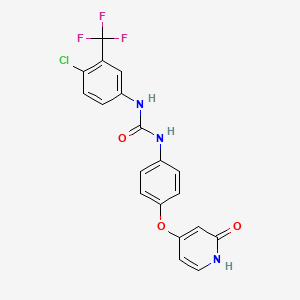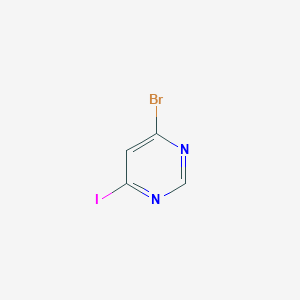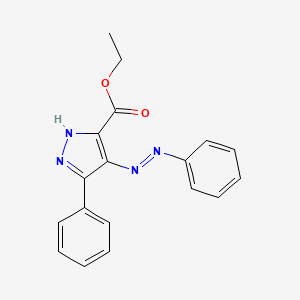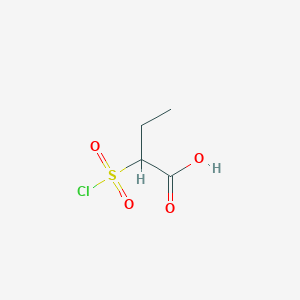
2-(Chlorosulfonyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chlorosulfonyl)butanoic acid is an organic compound characterized by the presence of both a chlorosulfonyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chlorosulfonyl)butanoic acid typically involves the chlorosulfonation of butanoic acid derivatives. One common method includes the reaction of butanoic acid with chlorosulfonic acid in the presence of a solvent like methylene chloride . The reaction conditions often require controlled temperatures and careful handling due to the reactivity of chlorosulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must ensure safety and efficiency, often incorporating advanced techniques for handling and disposing of reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chlorosulfonyl)butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols for substitution reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products: The major products formed from these reactions include sulfonamides, sulfonic acids, and various reduced derivatives.
Aplicaciones Científicas De Investigación
2-(Chlorosulfonyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(Chlorosulfonyl)butanoic acid exerts its effects involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Butanoic Acid: Lacks the chlorosulfonyl group, making it less reactive in certain types of reactions.
Chlorosulfonic Acid: More reactive and used as a reagent in the synthesis of compounds like 2-(Chlorosulfonyl)butanoic acid.
Sulfonic Acids: Similar in containing the sulfonyl group but differ in their overall structure and reactivity.
Uniqueness: this compound is unique due to the presence of both a chlorosulfonyl group and a carboxylic acid group, providing a combination of reactivity and functionality that is valuable in various chemical syntheses and applications .
Propiedades
Fórmula molecular |
C4H7ClO4S |
|---|---|
Peso molecular |
186.61 g/mol |
Nombre IUPAC |
2-chlorosulfonylbutanoic acid |
InChI |
InChI=1S/C4H7ClO4S/c1-2-3(4(6)7)10(5,8)9/h3H,2H2,1H3,(H,6,7) |
Clave InChI |
PONULSMGOYYMMD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)O)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


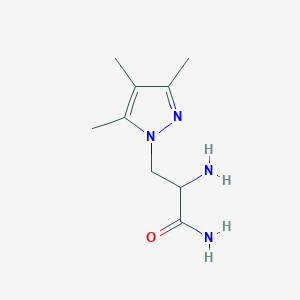
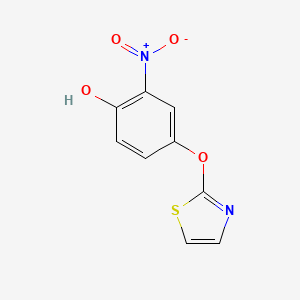
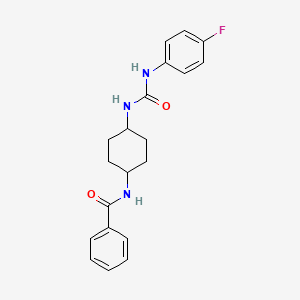

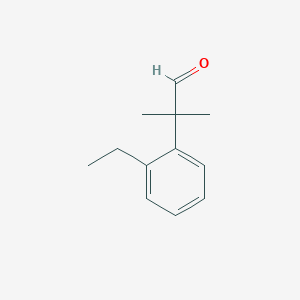
amine](/img/structure/B13078758.png)
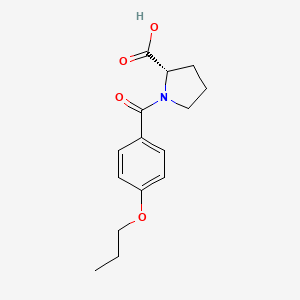
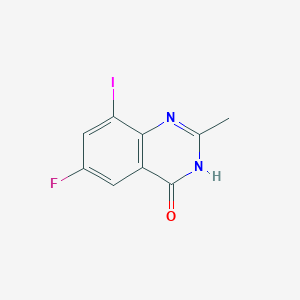
![2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13078776.png)


